2-Bromo-6-methyl-4-nitro-3-pyridinol
Description
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-6-methyl-4-nitropyridin-3-ol |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-2-4(9(11)12)5(10)6(7)8-3/h2,10H,1H3 |
InChI Key |
UPEXYIZBUGGOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination via Diazotization-Bromination of Amino Precursors
A widely employed method for introducing bromine at position 2 of pyridine rings is the diazotization-bromination of 2-aminopyridine derivatives, adapted here for 2-amino-6-methylpyridine. This method is based on the classical Craig process with improvements:
- Procedure : 2-amino-6-methylpyridine is reacted with hydrobromic acid (HBr) and bromine (Br2) at low temperature (-10 to -5 °C) to form a perbromide intermediate.
- Diazotization is then carried out by adding sodium nitrite (NaNO2) in water at low temperature.
- Finally, the reaction mixture is neutralized with sodium hydroxide (NaOH) to liberate 2-bromo-6-methylpyridine.
Reaction conditions and yields are summarized below:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 2-amino-6-methylpyridine + HBr + Br2 | -10 to -5 | 1.5 | - | Formation of perbromide intermediate |
| Diazotization | Sodium nitrite in water | -10 to -5 | 1.5 | - | Diazotization of amino group |
| Neutralization & Workup | NaOH addition, extraction with ether | 0 to RT | - | 95 | Isolation of 2-bromo-6-methylpyridine |
This method provides high yield (up to 95%) and purity, suitable for scale-up.
Bromination of Nitro-Substituted Pyridine Derivatives
For introducing bromine onto nitro-substituted pyridines, a direct bromination method can be employed:
- Starting from 2-nitro-3-methoxypyridine (a structural analog), bromination is achieved by reacting with hydrogen bromide in an organic acid solvent (such as acetic acid, formic acid, or propionic acid).
- The reaction is conducted at elevated temperatures (100–140 °C) for 4–7 hours.
- Post-reaction workup involves solvent removal, filtration, pH adjustment with alkali, and crystallization of the bromo product.
Typical reaction parameters and results :
| Entry | Starting Material (g) | Acid Solvent | HBr (40%) (g) | Temp (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|---|---|---|---|
| 1 | 6 | Acetic acid | 15.8 | 120 | 5 | 88 | 99.5 |
| 2 | 14 | Formic acid | 44.1 | 130 | 5 | 90.3 | 99.5 |
| 3 | 20 | Propionic acid | 60.4 | 125 | 6 | 91.0 | 99.4 |
This method is mild, controllable, and yields high purity products, making it suitable for industrial application.
Summary Table of Preparation Methods for Related Compounds
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-4-nitro-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Bromo-6-methyl-4-amino-3-pyridinol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
- Oxidation products include various oxides and higher oxidation state derivatives.
- Reduction products include 2-Bromo-6-methyl-4-amino-3-pyridinol.
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-6-methyl-4-nitro-3-pyridinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-nitro-3-pyridinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the pyridinol ring also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Brominated Pyridine Derivatives
Structural and Functional Group Analysis
The table below compares substituent positions and functional groups among related compounds:
*Calculated based on molecular formula.
Key Observations:
- This likely increases solubility in polar solvents.
- Nitro Group Influence: The nitro group at position 4 in the target compound may elevate thermal stability compared to non-nitrated analogs (e.g., 2-Bromo-3-methylpyridine) but reduce stability relative to 2-Amino-5-bromo-3-nitropyridine, where the nitro group is stabilized by an adjacent amino group .
Physicochemical and Reactivity Trends
Melting Point and Stability:
- 2-Amino-5-bromo-3-nitropyridine exhibits a high melting point (208–210°C) due to strong intermolecular interactions (hydrogen bonding and dipole-dipole forces) from nitro and amino groups .
- 6-Amino-3-bromo-2-methylpyridine has a lower melting point (80–82°C), attributed to reduced polarity from the methyl group .
- The target compound’s hydroxyl and nitro groups likely result in a melting point intermediate to these analogs, though experimental confirmation is needed.
Reactivity:
- Electrophilic Substitution : Bromine at position 2 in the target compound may deactivate the pyridine ring toward electrophilic substitution compared to unsubstituted pyridines. However, the nitro group at position 4 further directs reactivity to specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
